Cas no 52333-73-0 (2-(2,6-Difluorophenyl)oxazolo[4,5-b]pyridine)

2-(2,6-Difluorophenyl)oxazolo[4,5-b]pyridine is a fluorinated heterocyclic compound featuring an oxazolopyridine core with a 2,6-difluorophenyl substituent. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. The difluorophenyl group enhances metabolic stability and lipophilicity, while the fused oxazolo[4,5-b]pyridine scaffold contributes to strong binding affinity in target interactions. Its rigid framework is advantageous for designing enzyme inhibitors or receptor modulators. The compound’s high purity and well-defined synthetic route ensure reproducibility in applications. Suitable for use in medicinal chemistry, it serves as a versatile intermediate for developing bioactive molecules with improved pharmacokinetic profiles.
2-(2,6-Difluorophenyl)oxazolo[4,5-b]pyridine structure
52333-73-0 structure
Product name:2-(2,6-Difluorophenyl)oxazolo[4,5-b]pyridine
CAS No:52333-73-0
MF:C12H6N2OF2
MW:232.18564
CID:1094136
PubChem ID:3040487

2-(2,6-Difluorophenyl)oxazolo[4,5-b]pyridine Chemical and Physical Properties

Names and Identifiers

    • 2-(2,6-Difluorophenyl)oxazolo[4,5-b]pyridine
    • 2-(2,6-difluorophenyl)-[1,3]oxazolo[4,5-b]pyridine
    • 2-(2,6-Difluorophenyl)oxazolo(4,5-b)pyridine
    • AC1MI957
    • AK148978
    • BRN 0534074
    • I-22
    • LS-100849
    • Oxazolo(4,5-b)pyridine, 2-(2,6-difluorophenyl)-
    • SureCN9868687
    • DTXSID70200358
    • CHEMBL3244982
    • DB-291621
    • SCHEMBL9868687
    • 52333-73-0
    • Inchi: InChI=1S/C12H6F2N2O/c13-7-3-1-4-8(14)10(7)12-16-11-9(17-12)5-2-6-15-11/h1-6H
    • InChI Key: WSYUPTNOAZFFGN-UHFFFAOYSA-N
    • SMILES: C1=CC(=C(C(=C1)F)C2=NC3=C(C=CC=N3)O2)F

Computed Properties

  • Exact Mass: 232.04488
  • Monoisotopic Mass: 232.045
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 269
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.9Ų
  • XLogP3: 2.9

Experimental Properties

  • Density: 1.394
  • Boiling Point: 303°C at 760 mmHg
  • Flash Point: 137.1°C
  • Refractive Index: 1.602
  • PSA: 38.92

2-(2,6-Difluorophenyl)oxazolo[4,5-b]pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029192254-1g
2-(2,6-Difluorophenyl)oxazolo[4,5-b]pyridine
52333-73-0 95%
1g
$455.76 2023-09-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1737347-1g
2-(2,6-Difluorophenyl)oxazolo[4,5-b]pyridine
52333-73-0 98%
1g
¥4294.00 2024-05-10
Chemenu
CM176720-1g
2-(2,6-difluorophenyl)oxazolo[4,5-b]pyridine
52333-73-0 95%
1g
$489 2024-07-15
Crysdot LLC
CD11111148-1g
2-(2,6-Difluorophenyl)oxazolo[4,5-b]pyridine
52333-73-0 95+%
1g
$518 2024-07-17

2-(2,6-Difluorophenyl)oxazolo[4,5-b]pyridine Related Literature

Additional information on 2-(2,6-Difluorophenyl)oxazolo[4,5-b]pyridine

Introduction to CAS No. 52333-73-0: 2-(2,6-Difluorophenyl)oxazolo[4,5-b]pyridine

The compound with CAS No. 52333-73-0, commonly referred to as 2-(2,6-Difluorophenyl)oxazolo[4,5-b]pyridine, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry, materials science, and agricultural chemistry. This compound belongs to the class of oxazolopyridine derivatives, which are known for their unique electronic properties and structural versatility. The presence of the difluorophenyl group further enhances its chemical reactivity and biological activity, making it a valuable molecule for both academic research and industrial applications.

Recent studies have highlighted the potential of 2-(2,6-Difluorophenyl)oxazolo[4,5-b]pyridine as a promising candidate in the development of novel antimicrobial agents. Researchers have demonstrated that this compound exhibits potent activity against a wide range of bacterial and fungal pathogens, including multi-drug resistant strains. Its ability to disrupt microbial cell membranes while maintaining low toxicity to human cells makes it an attractive option for the design of next-generation antibiotics.

In addition to its antimicrobial properties, this compound has also shown potential in the field of photovoltaics. Scientists have explored its application as a photosensitizer in dye-sensitized solar cells (DSSCs), where its unique electronic structure facilitates efficient charge transfer processes. Studies published in leading journals such as *Nature Energy* and *Advanced Materials* have reported significant improvements in power conversion efficiency when this compound is incorporated into solar cell architectures.

The synthesis of 2-(2,6-Difluorophenyl)oxazolo[4,5-b]pyridine involves a multi-step process that typically begins with the preparation of the oxazolopyridine core. This is followed by nucleophilic substitution or coupling reactions to introduce the difluorophenyl group at specific positions on the aromatic ring. The use of advanced catalytic systems and green chemistry principles has enabled researchers to optimize the synthesis pathway, reducing both production costs and environmental impact.

One of the most intriguing aspects of this compound is its ability to undergo various post-synthesis modifications. For instance, researchers have successfully functionalized it with additional substituents to enhance its solubility, stability, or bioavailability. These modifications have opened up new avenues for its application in drug delivery systems and nanotechnology-based therapies.

Furthermore, 2-(2,6-Difluorophenyl)oxazolo[4,5-b]pyridine has been investigated for its role in enzyme inhibition. Studies conducted at leading pharmaceutical companies have revealed that this compound can effectively inhibit key enzymes involved in metabolic pathways associated with chronic diseases such as cancer and neurodegenerative disorders. Its selectivity towards specific enzyme targets makes it a valuable tool for drug discovery efforts.

From an environmental perspective, this compound has also been evaluated for its biodegradability and eco-toxicological profile. Preliminary studies indicate that it undergoes rapid degradation under aerobic conditions, minimizing its potential impact on aquatic ecosystems. This characteristic is particularly important for applications in agriculture and environmental remediation.

In conclusion, CAS No. 52333-73-0 (2-(2,6-Difluorophenyl)oxazolo[4,5-b]pyridine) represents a versatile and innovative molecule with a wide range of applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthesis and functionalization techniques, position it as a key player in future scientific breakthroughs. As research continues to uncover new uses for this compound, its significance in both academic and industrial settings is expected to grow exponentially.

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